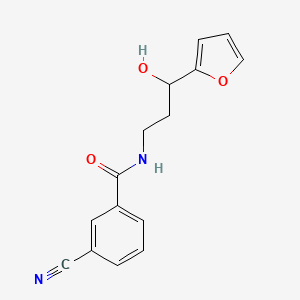

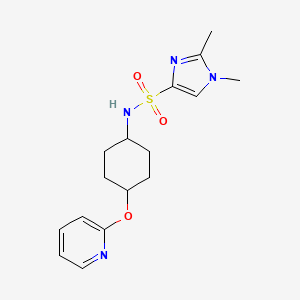

3-cyano-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-cyano-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have a mechanism of action that affects various biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Organic Synthesis and Sensing Applications

Colorimetric Sensing : A study by Younes et al. (2020) highlighted the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, demonstrating their utility in colorimetric sensing of fluoride anions. This suggests potential applications of similar benzamide compounds in environmental monitoring and diagnostics through naked-eye detection of analytes (Younes et al., 2020).

Microwave-Assisted Synthesis : Mal’kina et al. (2013) reported the microwave-assisted synthesis of 5-thienylfuran-3(2H)-ones from cyanopropargylic alcohols, which can be hydrolyzed to yield corresponding amides. This process underscores the versatility of furan and benzamide derivatives in synthesizing heterocyclic compounds with potential biological activity (Mal’kina et al., 2013).

Material Science and Catalysis

Excited-State Intramolecular Transfer : Han et al. (2018) explored the modification of molecular structures, including furan derivatives, to regulate excited-state intramolecular proton and charge transfer. This research has implications for the development of fluorescent probes and organic radiation scintillators, indicating that benzamide derivatives could play a role in enhancing material properties for optical applications (Han et al., 2018).

Polybenzoxazine Materials : Trejo-Machin et al. (2017) investigated the use of phloretic acid as a renewable building block for the synthesis of benzoxazine monomers, aiming to enhance the reactivity of –OH bearing molecules. This study illustrates the potential of furan and related compounds in creating sustainable materials with desirable thermal and mechanical properties (Trejo-Machin et al., 2017).

Selective Hydrogenation Catalysis : Wang et al. (2011) developed a catalyst for the selective hydrogenation of phenol derivatives, demonstrating the synthesis of key intermediates like cyclohexanone. This research may hint at the utility of benzamide derivatives in catalytic processes for the efficient synthesis of industrial precursors (Wang et al., 2011).

Propiedades

IUPAC Name |

3-cyano-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c16-10-11-3-1-4-12(9-11)15(19)17-7-6-13(18)14-5-2-8-20-14/h1-5,8-9,13,18H,6-7H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUNRKNAPZQGAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCC(C2=CC=CO2)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2576986.png)

![4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2576987.png)

![2-(4-fluorophenoxy)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2576989.png)

![1-(1-Pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2576990.png)

![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2576992.png)

![3-benzyl-6-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2576993.png)

![1-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B2576994.png)

![3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile](/img/structure/B2577005.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2577006.png)

![3-methoxy-N-[3-[2-[(3-methoxynaphthalene-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B2577007.png)